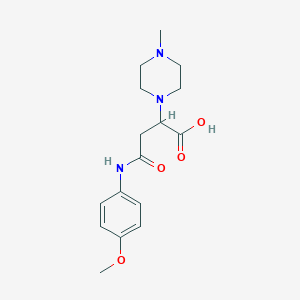
4-(4-Methoxyanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methoxyanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid, also known as GW-501516 or Cardarine, is a synthetic drug that was developed in the 1990s by GlaxoSmithKline to treat metabolic and cardiovascular diseases. It belongs to a class of drugs called Peroxisome Proliferator-Activated Receptor (PPAR) agonists, which are known to regulate lipid and glucose metabolism. However, its potential as a performance-enhancing drug has made it a subject of controversy in the sports world.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound '4-(4-Methoxyanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid' involves the reaction of 4-methoxyaniline with 4-methylpiperazine to form the intermediate product, which is then reacted with ethyl acetoacetate to yield the final product.
Starting Materials
4-methoxyaniline, 4-methylpiperazine, ethyl acetoacetate, sodium ethoxide, hydrochloric acid, sodium hydroxide, diethyl ether, wate
Reaction
Step 1: Dissolve 4-methoxyaniline in diethyl ether and add 4-methylpiperazine. Stir the mixture at room temperature for 24 hours., Step 2: Add sodium ethoxide to the mixture and stir for an additional 2 hours., Step 3: Add ethyl acetoacetate to the mixture and reflux for 6 hours., Step 4: Cool the mixture and add hydrochloric acid to adjust the pH to 2-3., Step 5: Extract the mixture with diethyl ether and wash the organic layer with water., Step 6: Combine the organic layers and evaporate the solvent to obtain the crude product., Step 7: Dissolve the crude product in sodium hydroxide solution and adjust the pH to 7-8., Step 8: Extract the mixture with diethyl ether and wash the organic layer with water., Step 9: Combine the organic layers and evaporate the solvent to obtain the final product, 4-(4-Methoxyanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid.
作用機序
4-(4-Methoxyanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid works by activating the PPAR-δ receptor, which is involved in the regulation of lipid and glucose metabolism. It increases the expression of genes involved in fatty acid oxidation and energy expenditure, leading to an increase in the use of stored fat as an energy source. It also reduces the expression of genes involved in lipogenesis and glucose production, leading to a decrease in the production of new fat and glucose.
生化学的および生理学的効果
4-(4-Methoxyanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid has been shown to have several biochemical and physiological effects in animal and human studies. It increases the levels of HDL cholesterol, reduces triglyceride levels, and improves insulin sensitivity. It also reduces inflammation and oxidative stress in various tissues, including the liver, heart, and skeletal muscle. Additionally, it has been found to increase endurance and improve exercise performance in animal studies.
実験室実験の利点と制限
4-(4-Methoxyanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid has several advantages for lab experiments, including its high potency, selectivity, and specificity for the PPAR-δ receptor. It is also relatively easy to synthesize and administer to animals. However, its potential as a performance-enhancing drug and its controversial status in the sports world may limit its use in certain research settings.
将来の方向性
There are several future directions for research on 4-(4-Methoxyanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid. One area of interest is its potential as a therapeutic agent for metabolic disorders and cardiovascular diseases. Another area of interest is its potential as a performance-enhancing drug for athletes. However, further studies are needed to fully understand its long-term effects and potential risks. Additionally, there is a need for more research on the mechanisms underlying its effects and its interactions with other drugs and supplements.
科学的研究の応用
4-(4-Methoxyanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. It has been shown to improve insulin sensitivity, reduce inflammation, and increase the levels of high-density lipoprotein (HDL) cholesterol. It has also been found to have anti-tumor properties and can inhibit the growth of cancer cells.
特性
IUPAC Name |
4-(4-methoxyanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-18-7-9-19(10-8-18)14(16(21)22)11-15(20)17-12-3-5-13(23-2)6-4-12/h3-6,14H,7-11H2,1-2H3,(H,17,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFZBPFTSIHQAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CC(=O)NC2=CC=C(C=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-O-Tert-butyl 7a-O-methyl (3aR,7aS)-3a-fluoro-1,2,3,4,6,7-hexahydropyrrolo[3,4-c]pyridine-5,7a-dicarboxylate;hydrochloride](/img/structure/B2898654.png)
![2-oxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B2898656.png)
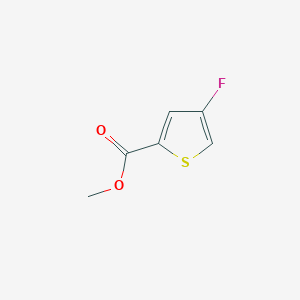
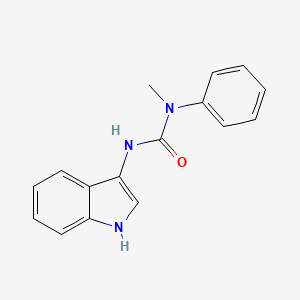
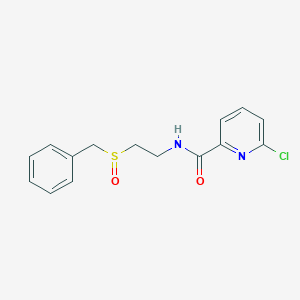
![1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2898663.png)
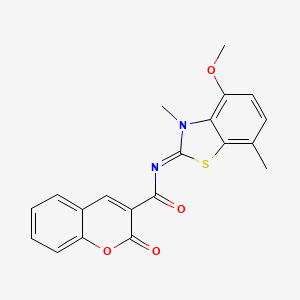
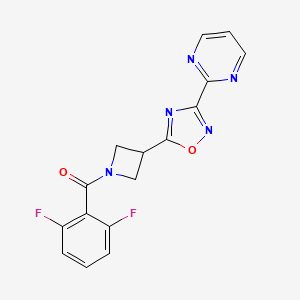
![3,3-Dimethyl-1H-pyrrolo[2,3-C]pyridin-2(3H)-one](/img/structure/B2898670.png)
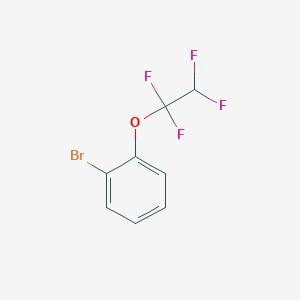
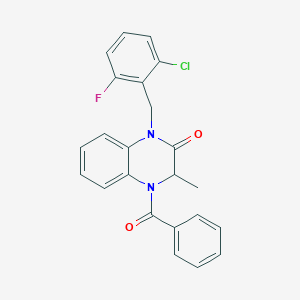
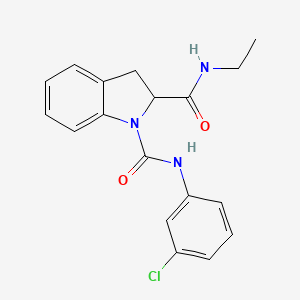
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2898676.png)
![Ethyl 5-(2-cyclohexylacetamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2898677.png)